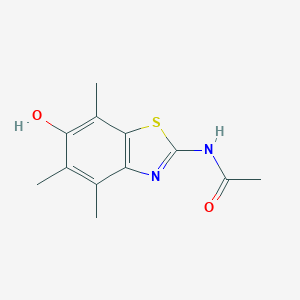

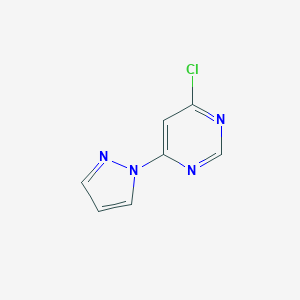

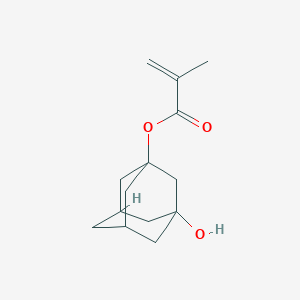

![molecular formula C6H8N2O B038734 6,7-二氢-5H-吡咯并[1,2-a]咪唑-7-醇 CAS No. 112513-79-8](/img/structure/B38734.png)

6,7-二氢-5H-吡咯并[1,2-a]咪唑-7-醇

描述

Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol involves various methods, including the functionalization at C-7 via conversion to quaternary imidazolium salts, which react with aldehydes and alkyl halides. This process enables further chemical modifications and explorations of its utility in different chemical contexts (Gallagher & Adams, 1989).

Molecular Structure Analysis

The molecular structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, as studied through various analytical techniques, indicates a complex architecture conducive to diverse chemical reactivity. This structure's analysis is foundational for understanding its interaction with other molecules and its functionalization capacity.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nitration to produce nitro derivatives and functionalization that allows for the synthesis of diverse derivatives. These reactions are pivotal for exploring the compound's potential in creating new molecules with desired properties (Kavina, Sizov, & Yakovlev, 2018).

科学研究应用

认知增强和抗遗忘活性: Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-二酮,包括与6,7-二氢-5H-吡咯并[1,2-a]咪唑-7-醇相关的化合物,显示出强大的认知增强和抗遗忘活性。其中一种化合物,二米拉塞坦,被发现特别有效,比这一类其他化合物更有效,效果提高了10-30倍 (Pinza et al., 1993)。

JNK3抑制活性和神经保护: 6,7-二氢-5H-吡咯并[1,2-a]咪唑骨架的(S)-对映体表现出显著的JNK3抑制活性,并具有神经保护性质。这些性质在保护大鼠小脑颗粒神经元免受低钾诱导的细胞死亡方面尤为明显 (Graczyk et al., 2005)。

化学合成和官能化: 6,7-二氢[5H]吡咯并[1,2-a]咪唑的季铵盐已被激活进行C-7官能化,促进与醛和烷基卤化物的反应 (Gallagher & Adams, 1989)。

硝化和衍生物合成: 对6-取代的6,7-二氢-5H-吡咯并[1,2-a]咪唑进行硝化会选择性地在2位进行硝化,导致各种3-硝基衍生物。这个过程扩展了这些化合物的化学多样性 (Kavina et al., 2018)。

在制药应用中的潜力: 6,7-二氢-5H-环戊[b]吡啶,一个相关化合物,已被确定为制药、杀菌剂和抗微生物药物中的关键化合物,对第四代头孢哌酮的生产具有重要意义 (Fu Chun, 2007)。

抗菌和抗真菌活性: 新颖的3-芳基-5H-吡咯并[1,2-a]咪唑和5H-咪唑并[1,2-a]环庚烷季铵盐显示出抗菌和抗真菌活性,其中化合物6c对细菌和真菌均表现出广泛活性 (Demchenko et al., 2021)。

作用机制

Target of Action

It is known that members of the 6,7-dihydro-5h-pyrrolo[1,2-a]imidazole fragment class have shown micromolar cellular activity against an aml-leukemia cell line .

Mode of Action

It is known that the molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .

Action Environment

It is known that the crystal cohesion of the compound is achieved by c—h n hydrogen bonds, which might be influenced by environmental factors .

This compound represents an interesting area of study due to its potential activity against AML-leukemia cells .

安全和危害

The safety information for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

The future directions for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol could involve further exploration of its potential as a catalyst in chemical reactions and its use in the synthesis of ionic liquids . Additionally, compounds of a similar class have shown potential as inhibitors for the WDR5 WIN-site, suggesting possible applications in the treatment of mixed-lineage leukemia .

属性

IUPAC Name |

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4-5,9H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTOIYUPLXOHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CN=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol | |

CAS RN |

112513-79-8 | |

| Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

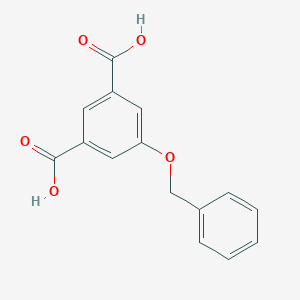

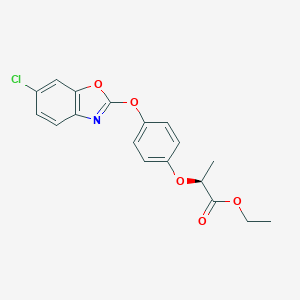

![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)

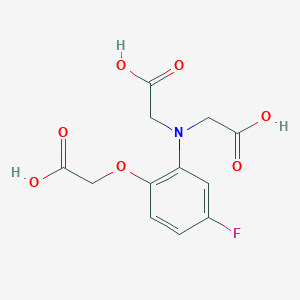

![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)

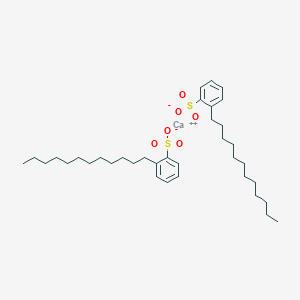

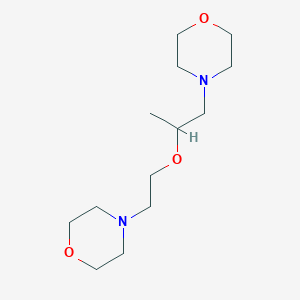

![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)